molecular formula C28H18N2O4 B2726645 6,13-bis(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone CAS No. 989-74-2

6,13-bis(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

Cat. No.: B2726645
CAS No.: 989-74-2
M. Wt: 446.462
InChI Key: ZCALPDVLWYDXNO-UHFFFAOYSA-N
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Description

N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide is an organic compound with a complex structure that includes a naphthalene core and two 4-methylphenyl groups. This compound is known for its unique electronic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide typically involves the reaction of naphthalene-1,8:4,5-tetracarboxylic dianhydride with 4-methylaniline. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the imide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide is used in various scientific research applications:

    Chemistry: As an electron-transporting material in organic electronics.

    Biology: In the study of molecular interactions and binding affinities.

    Industry: Used in the fabrication of organic photovoltaics and thin-film transistors.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate electron transport and influence the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1,8:4,5-tetracarboxylic dianhydride
  • N,N’-Dioctyl-3,4,9,10-perylenedicarboximide
  • 1,8-Naphthalic anhydride

Uniqueness

N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide is unique due to its specific electronic properties and structural configuration, which make it suitable for specialized applications in organic electronics and other fields.

Properties

IUPAC Name

6,13-bis(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O4/c1-15-3-7-17(8-4-15)29-25(31)19-11-13-21-24-22(14-12-20(23(19)24)26(29)32)28(34)30(27(21)33)18-9-5-16(2)6-10-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCALPDVLWYDXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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